molecular formula C26H24F2N4O3 B610619 2-Benzofurancarboxamide, N-(2-((3aS,4S,9bS)-8-cyano-1-formyl-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo(3,2-C)quinolin-4-yl)-2-methylpropyl)-4,6-difluoro- CAS No. 1414376-79-6

2-Benzofurancarboxamide, N-(2-((3aS,4S,9bS)-8-cyano-1-formyl-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo(3,2-C)quinolin-4-yl)-2-methylpropyl)-4,6-difluoro-

Cat. No. B610619
M. Wt: 478.4998
InChI Key: NFUDYVGPEWZTDV-XRJVTAMDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S-101479 is a selective androgen receptor modulator.

Scientific Research Applications

Synthesis and Characterization

  • A study by Idrees et al. (2020) discusses the synthesis of derivatives involving benzofuran moieties, highlighting their potential in creating new compounds with unique properties. The study focuses on the synthesis process and characterization of these derivatives, showcasing their versatility in chemical reactions (Idrees, Bodkhe, Siddiqui, & Kola, 2020).

Antimicrobial Screening

  • Research by Al-Haiza et al. (2003) and Parameshwarappa and Sangapure (2009) explored the antimicrobial properties of compounds containing the benzofuran moiety. These studies demonstrate the potential use of such compounds in combating various bacterial infections, emphasizing their relevance in pharmaceutical research (Al-Haiza, Mostafa, & El-kady, 2003); (Parameshwarappa & Sangapure, 2009).

Anti-cancer Activity

  • Ghorab and Alsaid (2015) investigated the anti-breast cancer activity of novel quinoline derivatives, highlighting the potential therapeutic applications of such compounds in cancer treatment. The study provides insights into the efficacy of these compounds against specific cancer cell lines, offering a pathway for developing new cancer therapies (Ghorab & Alsaid, 2015).

Synthesis of Novel Derivatives

Antibacterial Studies

  • Shankerrao, Bodke, and Mety (2013) conducted a study on the synthesis and evaluation of phenolic esters and amides of a specific quinoline-carboxylic acid derivative, demonstrating its antibacterial properties. This research highlights the potential of these compounds in developing new antibacterial agents (Shankerrao, Bodke, & Mety, 2013).

Novel Radioligands for Imaging

properties

CAS RN

1414376-79-6

Product Name

2-Benzofurancarboxamide, N-(2-((3aS,4S,9bS)-8-cyano-1-formyl-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo(3,2-C)quinolin-4-yl)-2-methylpropyl)-4,6-difluoro-

Molecular Formula

C26H24F2N4O3

Molecular Weight

478.4998

IUPAC Name

2-Benzofurancarboxamide, N-(2-((3aS,4S,9bS)-8-cyano-1-formyl-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo(3,2-C)quinolin-4-yl)-2-methylpropyl)-4,6-difluoro-

InChI

InChI=1S/C26H24F2N4O3/c1-26(2,12-30-25(34)22-10-17-19(28)8-15(27)9-21(17)35-22)24-16-5-6-32(13-33)23(16)18-7-14(11-29)3-4-20(18)31-24/h3-4,7-10,13,16,23-24,31H,5-6,12H2,1-2H3,(H,30,34)/t16-,23+,24+/m1/s1

InChI Key

NFUDYVGPEWZTDV-XRJVTAMDSA-N

SMILES

O=C(C1=CC2=C(F)C=C(F)C=C2O1)NCC(C)([C@H]3NC4=C(C=C(C#N)C=C4)[C@]5([H])[C@@]3([H])CCN5C=O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

S-101479;  S101479;  S 101479

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Benzofurancarboxamide, N-(2-((3aS,4S,9bS)-8-cyano-1-formyl-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo(3,2-C)quinolin-4-yl)-2-methylpropyl)-4,6-difluoro-
Reactant of Route 2
2-Benzofurancarboxamide, N-(2-((3aS,4S,9bS)-8-cyano-1-formyl-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo(3,2-C)quinolin-4-yl)-2-methylpropyl)-4,6-difluoro-
Reactant of Route 3
Reactant of Route 3
2-Benzofurancarboxamide, N-(2-((3aS,4S,9bS)-8-cyano-1-formyl-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo(3,2-C)quinolin-4-yl)-2-methylpropyl)-4,6-difluoro-
Reactant of Route 4
2-Benzofurancarboxamide, N-(2-((3aS,4S,9bS)-8-cyano-1-formyl-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo(3,2-C)quinolin-4-yl)-2-methylpropyl)-4,6-difluoro-
Reactant of Route 5
2-Benzofurancarboxamide, N-(2-((3aS,4S,9bS)-8-cyano-1-formyl-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo(3,2-C)quinolin-4-yl)-2-methylpropyl)-4,6-difluoro-
Reactant of Route 6
2-Benzofurancarboxamide, N-(2-((3aS,4S,9bS)-8-cyano-1-formyl-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo(3,2-C)quinolin-4-yl)-2-methylpropyl)-4,6-difluoro-

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